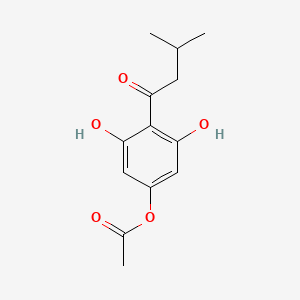
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of hydroxyl groups, a methylbutanoyl group, and an acetate group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and acylating agents.
Acylation Reaction: The phenol derivative undergoes an acylation reaction with an acylating agent, such as 3-methylbutanoyl chloride, in the presence of a catalyst like aluminum chloride (AlCl3).
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide (H2O2) or other oxidizing agents to introduce hydroxyl groups at the desired positions on the phenyl ring.
Acetylation: Finally, the compound is acetylated using acetic anhydride (Ac2O) to form the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Acylation: Using catalysts to enhance the efficiency of the acylation reaction.
Controlled Hydroxylation: Employing controlled conditions to achieve selective hydroxylation.
Purification: Utilizing methods such as recrystallization, chromatography, or distillation to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the methylbutanoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Alcohols, amines, or thiols for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohol derivatives of the original compound.
Substitution: Ethers or esters formed by replacing the hydroxyl groups.
Aplicaciones Científicas De Investigación
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as oxidative stress response, inflammation, or cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dihydroxy-4-(3-methylbutanoyl)-2-(3-methyl-2-buten-1-yl)phenolate: A structurally related compound with additional functional groups.
3,4-Dihydroxybenzaldehyde: A simpler phenolic compound with similar hydroxyl groups but lacking the acyl and acetate moieties.
Uniqueness
3,5-Dihydroxy-4-(3-methylbutanoyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
62545-32-8 |
|---|---|
Fórmula molecular |
C13H16O5 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
[3,5-dihydroxy-4-(3-methylbutanoyl)phenyl] acetate |
InChI |
InChI=1S/C13H16O5/c1-7(2)4-10(15)13-11(16)5-9(6-12(13)17)18-8(3)14/h5-7,16-17H,4H2,1-3H3 |
Clave InChI |
UPZRNCCGEPQAPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C1=C(C=C(C=C1O)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















